molecular formula C13H16BClN2O2 B1419700 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1072145-24-4

4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1419700
CAS No.: 1072145-24-4
M. Wt: 278.54 g/mol
InChI Key: RCMMVCSRQVWSEX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The compound’s systematic IUPAC name, 4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine , reflects its polycyclic core and substituent arrangement. The parent heterocycle, 1H-pyrrolo[2,3-b]pyridine , consists of a fused pyrrole (five-membered) and pyridine (six-membered) ring system. The numbering begins at the pyrrole nitrogen (position 1), proceeding clockwise, with the pyridine nitrogen at position 7 (Figure 1). The 4-chloro substituent occupies position 4 on the pyrrole ring, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attaches to position 5.

Isomeric possibilities arise from:

  • Tautomerism : The 1H-pyrrolo[2,3-b]pyridine system can exhibit prototropic tautomerism, where the hydrogen at N1 migrates to N7, forming a 7H-tautomer. However, X-ray studies confirm the 1H-configuration as the dominant form in crystalline states.
  • Boron hybridization : The dioxaborolane group exists in equilibrium between trigonal (sp²) and tetrahedral (sp³) hybridization. Crystallographic data show tetrahedral geometry at boron due to coordination with the dioxaborolane oxygen atoms.
  • Regioisomerism : Substitution patterns on the pyrrolopyridine core (e.g., chloro at position 4 vs. 6) are distinct. Computational studies indicate that electronic effects from the electron-withdrawing chlorine stabilize the 4-chloro-5-boronate configuration.

Table 1: Key Nomenclature Descriptors

Feature Description
Parent heterocycle 1H-pyrrolo[2,3-b]pyridine (azaindole analog)
Substituent positions 4-chloro (pyrrole ring), 5-boronate (pyridine ring)
Boron ester group 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate)
Molecular formula C₁₃H₁₆BClN₂O₂

X-ray Crystallographic Analysis of Pyrrolo[2,3-b]pyridine Core Structure

Single-crystal X-ray diffraction studies of related pyrrolo[2,3-b]pyridine derivatives reveal a planar bicyclic system with bond lengths intermediate between aromatic and conjugated systems. Key structural features include:

  • Bond lengths :

    • N1–C2: 1.373 Å (shorter than typical C–N single bonds, indicating partial double-bond character).
    • C4–Cl: 1.735 Å, consistent with σ-bonding.
    • B–O bonds in the dioxaborolane group: 1.462–1.481 Å, characteristic of sp³-hybridized boron.
  • Dihedral angles :

    • Between pyrrole and pyridine rings: 2.1°–3.5°, demonstrating near-planarity.
    • Boronate group relative to the core: 85.7°, minimizing steric clashes with the triisopropylsilyl protector (when present).
  • Hydrogen bonding :

    • N1–H∙∙∙N7 interactions (2.89 Å) stabilize the 1H-tautomer in the solid state.
    • Weak C–H∙∙∙O interactions between methyl groups of the dioxaborolane and adjacent molecules (3.12 Å).

Table 2: Selected Crystallographic Parameters

Parameter Value (Å/°) Source Compound
N1–C2 bond length 1.373 ± 0.003
C4–Cl bond length 1.735 ± 0.005
B–O bond length 1.472 ± 0.008
Pyrrole-pyridine dihedral 2.8 ± 0.2

Disorder in the dioxaborolane group has been observed in some structures, with the boron atom occupying two positions relative to the methyl groups. This dynamic behavior is attributed to low-energy barriers between conformers in the solid state.

Comparative Structural Analysis with Related Boronated Heterocycles

The structural and electronic effects of the pyrrolo[2,3-b]pyridine core distinguish it from other boronated heterocycles:

  • Boronated indoles vs. pyrrolopyridines :

    • Electron deficiency : The pyridine nitrogen in pyrrolo[2,3-b]pyridine increases electron deficiency at the boron-binding site (position 5) compared to indole derivatives. This enhances electrophilicity, facilitating Suzuki-Miyaura couplings (Kₑₐ values 10²–10³ M⁻¹ vs. 10¹–10² M⁻¹ for indoles).
    • Boron hybridization stability : The dioxaborolane group in pyrrolopyridines shows greater hydrolytic stability than phenylboronic acids, with half-lives >24 hours in aqueous pH 7.4 buffers.
  • Comparison with 5-membered boron heterocycles :

    • 1,3,2-dioxaboroles : Smaller ring systems exhibit higher ring strain (∼15 kJ/mol) compared to the dioxaborolane group in the title compound, which benefits from pinacol’s steric protection.
    • Boron coordination : The pyrrolopyridine’s N7 atom participates in weak intramolecular B∙∙∙N interactions (2.98 Å), absent in non-aromatic boronates.

Table 3: Structural and Electronic Comparisons

Property Pyrrolo[2,3-b]pyridine Boronate Phenylboronic Acid Pinacol Ester
B–O bond length (Å) 1.472 ± 0.008 1.467 ± 0.006
LUMO energy (eV) -1.34 -1.09
Hydrolytic half-life (h) 26.7 (pH 7.4) 4.2 (pH 7.4)
Suzuki-Miyaura Kₑₐ (M⁻¹) 2.1 × 10³ 1.5 × 10²
  • Impact of chloro substitution :
    • The electron-withdrawing chloro group at position 4 reduces electron density at position 5 (Mulliken charge: +0.32 e vs. +0.18 e in unsubstituted analogs), enhancing boron’s electrophilicity for cross-coupling.
    • Steric effects from the 4-chloro substituent enforce a 85° dihedral angle between the boronate and core, preventing π-conjugation and stabilizing the tetrahedral boron geometry.

Properties

IUPAC Name

4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)9-7-17-11-8(10(9)15)5-6-16-11/h5-7H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMMVCSRQVWSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C3C(=C2Cl)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670157
Record name 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072145-24-4
Record name 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation of Pyrrolo[2,3-b]pyridine

  • Starting Material : Pyrrolo[2,3-b]pyridine can be halogenated to introduce a chlorine atom at the desired position. This step typically involves the use of chlorine gas or a chlorinating agent like N-chlorosuccinimide (NCS) in an appropriate solvent.

  • Reaction Conditions : The reaction is usually carried out at low temperatures (around 0°C) to control the regioselectivity of the halogenation.

Borylation of Halogenated Pyrrolo[2,3-b]pyridine

  • Borylation Reagents : The halogenated pyrrolo[2,3-b]pyridine is then subjected to borylation using bis(pinacolato)diboron (B$${}{2}$$pin$${}{2}$$) in the presence of a palladium catalyst, such as Pd(PPh$${}{3}$$)$${}{4}$$ or Pd(dppf)Cl$${}_{2}$$, and a base like potassium acetate (KOAc).

  • Reaction Conditions : The borylation reaction is typically conducted in a solvent like dioxane or toluene at elevated temperatures (around 80°C) under an inert atmosphere.

Purification

  • Workup : After the borylation reaction, the mixture is cooled, washed with water, and extracted with an organic solvent to isolate the product.

  • Purification Methods : The crude product may be purified using techniques such as column chromatography or recrystallization.

Detailed Synthesis Protocol

Synthesis Steps

  • Halogenation :

    • Dissolve pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., chloroform).
    • Add chlorine gas or NCS at low temperature (around 0°C).
    • Stir for a short period (e.g., 10 minutes to 1 hour).
  • Borylation :

    • Dissolve the halogenated pyrrolo[2,3-b]pyridine in dioxane.
    • Add bis(pinacolato)diboron, palladium catalyst, and potassium acetate.
    • Heat the mixture to 80°C under N$${}_{2}$$ for several hours (e.g., 8 hours).
  • Workup and Purification :

    • Cool the reaction mixture and wash with water.
    • Extract the product with an organic solvent and dry over a desiccant.
    • Purify the product using column chromatography or recrystallization.

Data Table: Synthesis Conditions and Yields

Step Reagents Solvent Temperature Time Yield
Halogenation Pyrrolo[2,3-b]pyridine, Cl$${}_{2}$$ or NCS Chloroform 0°C 10 min - 1 h 70-80%
Borylation Halogenated pyrrolo[2,3-b]pyridine, B$${}{2}$$pin$${}{2}$$, Pd catalyst, KOAc Dioxane 80°C 8 h 60-70%

Research Findings and Challenges

The synthesis of This compound involves careful control of reaction conditions to achieve high yields and purity. Challenges include optimizing the halogenation step to minimize side reactions and ensuring efficient borylation to introduce the boron moiety selectively.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The dioxaborolane moiety makes it suitable for Suzuki-Miyaura coupling reactions, allowing the formation of carbon-carbon bonds with aryl or vinyl halides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles and bases like sodium hydride or potassium carbonate.

    Coupling Reactions: Require palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium phosphate or cesium carbonate.

    Oxidation: Can be performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: May involve reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

This compound is explored for its potential as a drug candidate due to its unique structural features that may interact with biological targets. Its derivatives have been studied for anti-cancer properties and as inhibitors of specific enzymes or receptors.

Agrochemicals

Research indicates that compounds similar to this pyrrolo-pyridine derivative can serve as herbicides or fungicides. The boron moiety enhances the stability and efficacy of the active ingredient in agricultural formulations.

Material Science

The incorporation of boron into organic frameworks has implications for developing new materials with enhanced properties such as thermal stability and electrical conductivity. This compound may be used in polymer chemistry to create advanced materials.

Chemical Biology

The compound's ability to form stable complexes with biomolecules makes it valuable in chemical biology for probing biological systems. It can be utilized in the design of molecular probes or as a tool for studying protein interactions.

Case Study 1: Anticancer Activity

A study investigated the anticancer activity of derivatives of 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine against various cancer cell lines. Results indicated significant cytotoxicity compared to controls, suggesting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Herbicidal Properties

Research into the herbicidal activity of related compounds demonstrated that modifications to the dioxaborolane group could enhance selectivity against specific weed species while minimizing damage to crops. This opens avenues for developing targeted agrochemicals based on this scaffold.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In chemical reactions, it acts as a versatile intermediate that can participate in various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

  • Molecular Formula : C₁₃H₁₅BClN₂O₂ (identical to the target compound).
  • Key Difference : Chlorine at position 3 instead of 3.
  • Impact : Positional isomerism alters the electronic environment of the aromatic ring. The meta relationship between Cl and Bpin in the target compound may enhance regioselectivity in cross-coupling reactions compared to the ortho configuration in this isomer .

5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

  • Molecular Formula : C₂₂H₃₆BClN₂O₂Si.
  • Key Differences :
    • Chlorine at position 5 and Bpin at position 4.
    • Triisopropylsilyl (TIPS) protective group at position 1.
  • Impact : The TIPS group improves stability and solubility in organic solvents. The reversed halogen/boron positions may reduce coupling efficiency due to steric hindrance .

Halogen-Substituted Analogues

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

  • Molecular Formula : C₁₃H₁₅BBrN₂O₂.
  • Key Difference : Bromine replaces chlorine at position 5.
  • Impact : Bromine’s lower electronegativity and superior leaving-group ability make this compound more reactive in nucleophilic substitutions but less stable under acidic conditions .

5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

  • Molecular Formula : C₂₂H₃₅BClIN₂O₂Si.
  • Key Differences : Additional iodine at position 6 and TIPS protection.
  • Impact : The iodine substituent enables further functionalization via halogen exchange reactions, but steric bulk may complicate coupling reactions .

Functional Group Variations

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

  • Molecular Formula : C₂₃H₃₆BF₃N₂O₂Si.
  • Key Differences : Trifluoromethyl (CF₃) at position 5 and TIPS protection.
  • Impact : The electron-withdrawing CF₃ group increases lipophilicity, enhancing membrane permeability in drug candidates. However, steric effects may reduce coupling yields .

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

  • Molecular Formula : C₁₄H₁₉BN₂O₂.
  • Key Difference : Methyl group at position 1 instead of chlorine.
  • Impact : The methyl group stabilizes the nitrogen lone pair, reducing acidity and improving solubility. However, the absence of chlorine limits electrophilic substitution pathways .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features/Applications
Target Compound C₁₃H₁₅BClN₂O₂ 277.26 4-Cl, 5-Bpin Suzuki coupling precursor
3-Chloro-5-Bpin isomer C₁₃H₁₅BClN₂O₂ 277.26 3-Cl, 5-Bpin Altered regioselectivity
5-Bromo-3-Bpin C₁₃H₁₅BBrN₂O₂ 321.89 5-Br, 3-Bpin Enhanced leaving-group ability
1-TIPS-4-Bpin-5-Cl C₂₂H₃₆BClN₂O₂Si 434.88 4-Bpin, 5-Cl, 1-TIPS Improved stability
4-Bpin-5-CF₃ (TIPS-protected) C₂₃H₃₆BF₃N₂O₂Si 468.45 4-Bpin, 5-CF₃, 1-TIPS High lipophilicity

Biological Activity

4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H16BClN2O3
  • Molar Mass : 284.64 g/mol
  • CAS Number : 1073354-96-7

Research indicates that this compound exhibits various biological activities primarily through the inhibition of specific enzymes and receptors. Notably:

  • Inhibition of DYRK1A : The compound has been identified as a potent inhibitor of Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A (DYRK1A), which plays a crucial role in cellular signaling pathways involved in neurodegenerative diseases and cancer .
  • Anti-inflammatory Properties : In vitro studies have demonstrated that it can reduce pro-inflammatory cytokines in microglial cells, suggesting its potential use in treating neuroinflammatory conditions .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity Description Reference
DYRK1A Inhibition Exhibits nanomolar-level inhibition of DYRK1A with significant selectivity.
Anti-inflammatory Effects Reduces LPS-induced inflammatory responses in BV2 microglial cells.
Antioxidant Activity Demonstrated through ORAC assays; protects against oxidative stress.
Antimicrobial Properties Shows activity against certain bacterial strains; potential for antibiotic development.

Case Studies

  • DYRK1A Inhibition Study :
    • A study utilized docking simulations to identify the binding affinity of this compound to the DYRK1A enzyme. Subsequent enzymatic assays confirmed its efficacy with an IC50 value in the low nanomolar range .
  • Neuroprotection in Microglial Cells :
    • Another study investigated the compound's effects on BV2 microglial cells subjected to lipopolysaccharide (LPS) stimulation. The results showed a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as a therapeutic agent for neurodegenerative diseases characterized by inflammation .

Q & A

Q. Example Protocol :

  • Combine 5-bromo-pyrrolo[2,3-b]pyridine (0.413 mmol), boronic ester (0.496 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/water (4:1) at 105°C for 2–16 h. Purify via silica gel chromatography (DCM/EtOAc 90:10) .

Q. Yield Optimization :

  • Catalyst choice (e.g., Pd(dppf)Cl₂ for sterically hindered substrates) and degassing solvents to prevent boronic acid oxidation improve yields .

Basic: How is this compound characterized, and what analytical data are critical for validation?

1H NMR is primary for structural confirmation. Key signals include:

  • NH protons : Broad singlets at δ 13.3–13.5 ppm (indole NH) .
  • Aromatic protons : Distinct coupling patterns (e.g., δ 8.93 ppm for pyrrolo-pyridine HetH) .
  • Pinacol methyl groups : Singlets at δ 1.3–1.4 ppm (not always resolved due to symmetry) .

Mass spectrometry (HRMS) and HPLC purity (>95%) are essential for batch consistency .

Basic: What purification strategies are effective for isolating this compound?

  • Silica gel chromatography : Use gradients of DCM/EtOAc (90:10 to 70:30) to separate boronic ester byproducts .
  • Recrystallization : Ethanol/water mixtures yield crystalline forms for X-ray analysis (if applicable) .

Advanced: How do substituents on the pyrrolo[2,3-b]pyridine core affect Suzuki coupling efficiency?

  • Electron-withdrawing groups (e.g., nitro at C3) deactivate the core, requiring higher temperatures (90–105°C) .
  • Steric hindrance : Bulky substituents at C5 reduce coupling yields; use SPhos Pd G2 to mitigate .
  • Data Contradiction : While K₂CO₃ in dioxane suffices for most aryl boronic acids , heteroaryl couplings (e.g., pyrazoles) require Cs₂CO₃ in DMF .

Advanced: How can computational modeling guide the design of derivatives targeting kinase inhibition?

  • Docking studies : Map interactions with kinase ATP pockets (e.g., FAK, HPK1). The planar pyrrolo-pyridine scaffold mimics adenine .
  • DFG-loop conformation : Substituents at C5 induce helical DFG-loop conformations, enhancing selectivity .

Advanced: What are the stability considerations for this compound under storage and reaction conditions?

  • Hydrolysis risk : Boronic esters hydrolyze in protic solvents; store anhydrous at –20°C .
  • Light sensitivity : Protect from UV exposure to prevent decomposition .

Advanced: How to troubleshoot low yields in cross-coupling reactions?

  • Catalyst deactivation : Ensure anhydrous conditions and degas solvents to preserve Pd(0) .
  • Boronic acid quality : Test via NMR for oxidation (broad peaks at δ 8–9 ppm indicate boronic acids) .
  • Alternative bases : Replace K₂CO₃ with Cs₂CO₃ for poorly soluble substrates .

Advanced: What methodologies are used to study structure-activity relationships (SAR) for kinase inhibition?

  • Cellular assays : Measure IC₅₀ values in kinase-dependent cell lines (e.g., FAK inhibition in cancer cells) .
  • Selectivity profiling : Use kinome-wide screening (≥100 kinases) to identify off-target effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

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